molecular formula C20H18N2O5 B6050119 2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid

2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No. B6050119
M. Wt: 366.4 g/mol
InChI Key: NXMMGKCWIKUXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid, commonly known as Boc-Asp (OAll)-OH, is a synthetic compound that belongs to the class of amino acids. It is widely used in scientific research for its unique properties and potential applications in various fields.

Mechanism of Action

Boc-Asp (2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid)-OH is an amino acid derivative that can be incorporated into peptides and proteins. Its mechanism of action depends on the specific peptide or protein it is incorporated into. However, Boc-Asp (2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid)-OH can form hydrogen bonds and electrostatic interactions with other amino acids in the peptide or protein, which can affect its conformation and activity.
Biochemical and Physiological Effects
Boc-Asp (2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid)-OH has been shown to have a range of biochemical and physiological effects, depending on the peptide or protein it is incorporated into. For example, Boc-Asp (2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid)-OH-containing peptides have been shown to have antimicrobial activity, anticancer activity, and anti-inflammatory activity. Boc-Asp (2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid)-OH-containing proteins have been used to study protein-protein interactions and protein folding.

Advantages and Limitations for Lab Experiments

Boc-Asp (2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid)-OH has several advantages for lab experiments. It is easy to synthesize and purify, and it can be incorporated into peptides and proteins using standard peptide synthesis protocols. Boc-Asp (2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid)-OH is also stable under a wide range of conditions, which makes it suitable for use in a variety of experimental settings. However, Boc-Asp (2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid)-OH has some limitations, such as its relatively high cost and limited solubility in some solvents.

Future Directions

There are several future directions for the use of Boc-Asp (2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid)-OH in scientific research. One direction is the development of new peptide-based drugs and bioactive molecules that incorporate Boc-Asp (2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid)-OH. Another direction is the use of Boc-Asp (2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid)-OH-containing peptides and proteins for the study of protein-protein interactions and protein folding. Additionally, Boc-Asp (2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid)-OH could be used in the development of new materials for drug delivery and tissue engineering applications. Further research is needed to explore these potential applications of Boc-Asp (2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid)-OH.
In conclusion, Boc-Asp (2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid)-OH is a synthetic compound that has many potential applications in scientific research. Its unique properties make it a valuable building block for the synthesis of peptides and proteins, and it has been shown to have a range of biochemical and physiological effects. While there are some limitations to its use, Boc-Asp (2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid)-OH has several advantages for lab experiments, and there are many potential future directions for its use in scientific research.

Synthesis Methods

Boc-Asp (2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid)-OH is synthesized through a multi-step process that involves the reaction of tert-butyl carbamate with 3-nitrobenzoyl chloride, followed by reduction and deprotection steps. The final product is obtained through the reaction of 5-isoindolinecarboxylic acid with the intermediate compound. This synthesis method has been optimized to yield high purity and yield of Boc-Asp (2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid)-OH.

Scientific Research Applications

Boc-Asp (2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid)-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptide-based drugs and bioactive molecules. Boc-Asp (2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid)-OH is also used in the development of new materials, such as hydrogels and nanoparticles, for drug delivery and tissue engineering applications.

properties

IUPAC Name

2-[3-(tert-butylcarbamoyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-20(2,3)21-16(23)11-5-4-6-13(9-11)22-17(24)14-8-7-12(19(26)27)10-15(14)18(22)25/h4-10H,1-3H3,(H,21,23)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMMGKCWIKUXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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